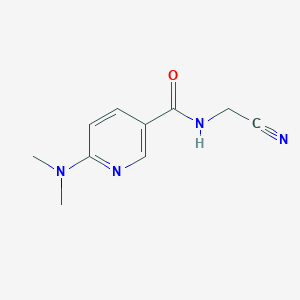
N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide, commonly known as CDAP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a valuable tool for drug development and scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activities
A study by K. Mohamed and E. H. El-Sayed (2019) outlines the synthesis paths to novel indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives by reacting 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide with various reagents. These compounds were investigated for their antioxidant activity, with some showing promising activities, highlighting the compound's utility in designing biologically active molecules with potential neuroprotective and anti-inflammatory properties Heterocycles, 98, 1089.
Biological Activity and Antitumor Properties
Research by M. Liu et al. (1996) involved the synthesis and evaluation of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, showing inhibition of CDP reductase activity and cytotoxicity against L1210 leukemia. This study demonstrates the compound's role in developing antineoplastic agents with significant activity against leukemia, showcasing its potential in anticancer research Journal of medicinal chemistry, 39 13, 2586-93.
Synthesis of Pyridine Derivatives
V. Granik et al. (1976) demonstrated the synthesis of 3-cyano-4-dimethylamino-2-pyridone and related pyrrolo-, pyrido-, and azepino-[3,2-c]pyridine derivatives from α-cyano-β-dimethylaminoacrylamide, highlighting the compound's importance in the synthesis of heterocyclic compounds. These derivatives have potential applications in pharmaceuticals and materials science Chemistry of Heterocyclic Compounds, 12, 1243-1245.
Propiedades
IUPAC Name |
N-(cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)9-4-3-8(7-13-9)10(15)12-6-5-11/h3-4,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVBUNYEZXVXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)
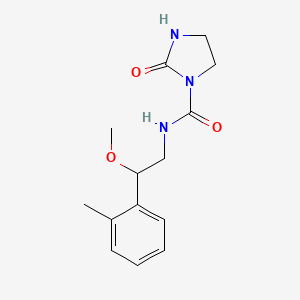
![Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2674145.png)

![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2674148.png)
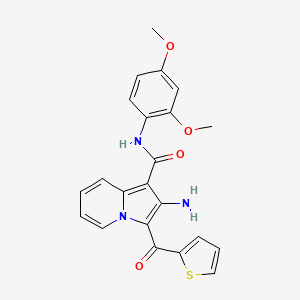
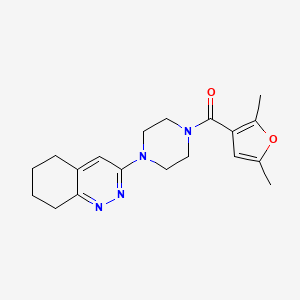
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2674152.png)
![6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2674154.png)

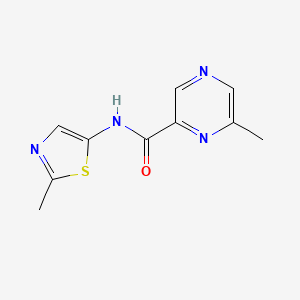

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)
